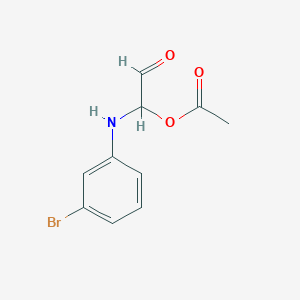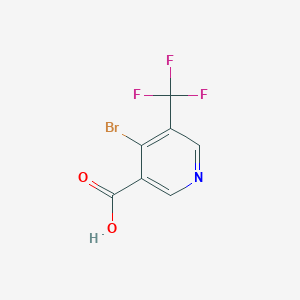
4-Bromo-5-(trifluoromethyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C7H3BrF3NO2 It is a derivative of nicotinic acid, characterized by the presence of a bromine atom at the 4-position and a trifluoromethyl group at the 5-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(trifluoromethyl)nicotinic acid typically involves the bromination of 5-(trifluoromethyl)nicotinic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.
Industrial Production Methods: For industrial-scale production, the process may involve the use of more efficient and scalable methods. One such method includes the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as starting materials. The reaction proceeds through acylation, cyclization, and hydrolysis steps to yield this compound .
化学反応の分析
Types of Reactions: 4-Bromo-5-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further utilized in the synthesis of more complex molecules .
科学的研究の応用
4-Bromo-5-(trifluoromethyl)nicotinic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
作用機序
The mechanism of action of 4-Bromo-5-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the bromine atom’s electron-withdrawing effect, makes the compound a potent inhibitor of certain enzymes and receptors involved in various biological pathways .
類似化合物との比較
- 4-(Trifluoromethyl)nicotinic acid
- 5-Bromo-2-fluoro-4-(trifluoromethyl)nicotinic acid
- 2-Amino-5-(trifluoromethyl)nicotinic acid
Comparison: 4-Bromo-5-(trifluoromethyl)nicotinic acid is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it more effective in certain applications compared to its analogs. For instance, the presence of the bromine atom at the 4-position enhances its reactivity in substitution reactions, while the trifluoromethyl group at the 5-position increases its lipophilicity and stability .
特性
分子式 |
C7H3BrF3NO2 |
|---|---|
分子量 |
270.00 g/mol |
IUPAC名 |
4-bromo-5-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3BrF3NO2/c8-5-3(6(13)14)1-12-2-4(5)7(9,10)11/h1-2H,(H,13,14) |
InChIキー |
AQMGMXMGIQDECE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)C(F)(F)F)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)-2-methylpropan-1-OL](/img/structure/B13157049.png)
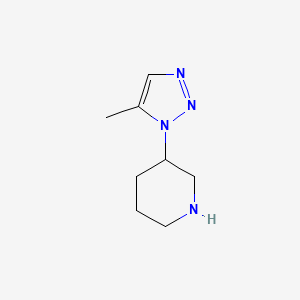
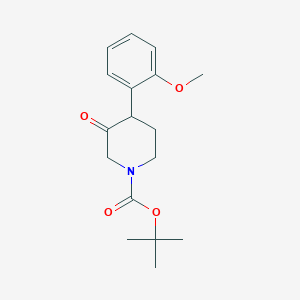
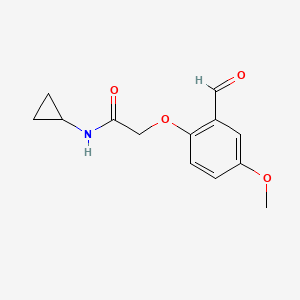
![3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one](/img/structure/B13157066.png)

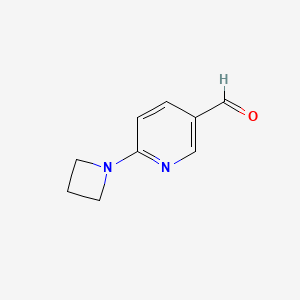
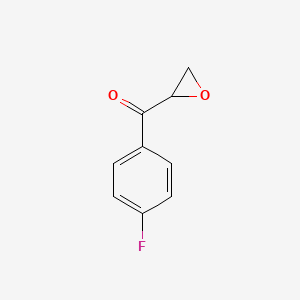
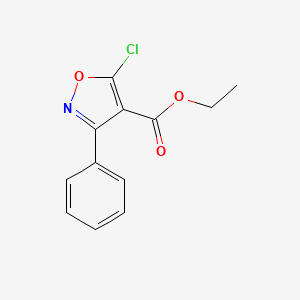
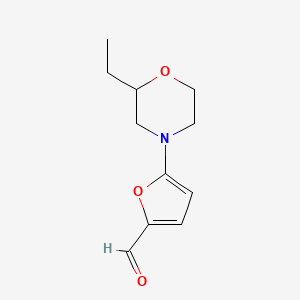
![1-[(5-Aminopentyl)sulfanyl]-4-fluorobenzene](/img/structure/B13157109.png)
![Methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13157127.png)

